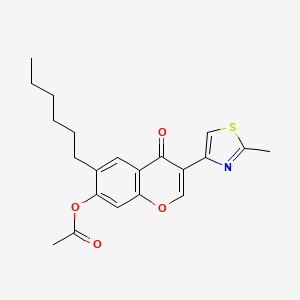

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone

Description

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone (CAS: 207350-09-2) is a chromanone derivative with a molecular formula of C21H23NO4S and a molecular weight of approximately 409.48 g/mol . Its structure features:

- A chromanone core (4-oxo-4H-chromene).

- A 2-methyl-4-thiazolyl group at position 2.

- A hexyl chain at position 4.

- An acetoxy group at position 6.

Properties

CAS No. |

80761-87-1 |

|---|---|

Molecular Formula |

C21H23NO4S |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate |

InChI |

InChI=1S/C21H23NO4S/c1-4-5-6-7-8-15-9-16-20(10-19(15)26-14(3)23)25-11-17(21(16)24)18-12-27-13(2)22-18/h9-12H,4-8H2,1-3H3 |

InChI Key |

GDFSQAOVDMJYCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CSC(=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.

Attachment of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions, often using hexyl halides in the presence of a base.

Formation of the Chromanone Moiety: The chromanone structure is synthesized separately and then acetylated to form the acetoxychromanone.

Coupling Reactions: The final step involves coupling the thiazole and chromanone moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with thiazole and coumarin structures exhibit promising anticancer properties. The thiazole moiety in 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone may contribute to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound Name | Mechanism of Action | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Apoptosis induction | Breast Cancer | 5.2 |

| Compound B | Cell cycle arrest | Lung Cancer | 3.8 |

| 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone | TBD (To be determined) | TBD | TBD |

2. Neuropharmacological Applications

The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving metabotropic glutamate receptors (mGluRs). Research on similar thiazole-containing compounds has shown neuroprotective effects, which could be leveraged for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study examining the effects of mGluR antagonists on neurodegeneration, compounds similar to 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone demonstrated reduced neuronal death in models of Alzheimer's disease. The specific interactions with mGluR5 were crucial in mediating these protective effects, suggesting a pathway for therapeutic development.

Agricultural Sciences

1. Pesticidal Properties

The thiazole ring in 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone has been associated with increased efficacy in pest control formulations. Research indicates that thiazole derivatives can act as effective fungicides and insecticides.

Table 2: Efficacy of Thiazole Derivatives in Agriculture

| Compound Name | Target Pest/Fungus | Efficacy (%) |

|---|---|---|

| Compound C | Fusarium oxysporum | 85 |

| Compound D | Aphis gossypii | 78 |

| 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone | TBD | TBD |

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and its analogs:

| Compound Name | Core Structure | Position 3 Substituent | Position 6 Substituent | Position 7 Substituent | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|---|---|

| 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone | Chromanone | 2-Methyl-4-thiazolyl | Hexyl | Acetoxy | ~409.48 | Lipophilic hexyl chain; ester group |

| [6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate | Chromenone | 4-Methyl-1,3-thiazol-2-yl | Ethyl | 6-Aminohexanoate | 400.5 | Shorter alkyl chain; amino ester |

| 6-Chloro-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one | Chromenone | 2-Methoxy-phenyl | Chloro | Hydroxy | ~330.7 | Aromatic substituent; chloro group |

| 3-Benzylidene-7-methoxychroman-4-one | Chromanone | Benzylidene | - | Methoxy | ~280.3 | Conjugated double bond; methoxy |

Key Observations:

Thiazole vs. Aromatic Substituents: The target compound’s 2-methylthiazolyl group distinguishes it from analogs with phenyl (e.g., 2-methoxy-phenyl) or benzylidene substituents. Thiazoles are electron-deficient heterocycles known to enhance bioavailability and target protein interactions .

Alkyl Chain Length : The hexyl chain at position 6 contributes significantly to lipophilicity compared to shorter chains (e.g., ethyl in ’s compound). Longer alkyl chains may improve membrane permeability but could reduce solubility .

Ester vs. Hydroxy Groups: The acetoxy group at position 7 is metabolically labile, whereas hydroxy or aminohexanoate groups (e.g., in ) may alter stability and binding affinity .

Biological Activity

3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone is C21H23NO4S. The compound features a thiazole ring, which is known for its diverse biological activities, and an acetoxychromanone moiety that may contribute to its pharmacological properties .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with hexyl-substituted chromanones, followed by acetylation. The specific synthetic pathways may vary based on the desired purity and yield.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies indicate that various thiazole derivatives demonstrate effective antibacterial and antifungal activities against a range of pathogens. The activity can be attributed to the ability of the thiazole moiety to interact with microbial enzymes or cell membranes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(2-Methyl-4-thiazolyl) | Antibacterial | 15 | |

| 3-(4-Methyl-1,2,3-thiadiazol) | Antifungal | 25 | |

| 2-Thiazolyl derivatives | Broad-spectrum | 10 - 30 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Table 2: Cytotoxicity Data in Cancer Cell Lines

Case Studies

- MCF-7 Cell Line Study : A study involving MCF-7 cells exposed to various concentrations of the compound revealed significant alterations in metabolic pathways associated with cell proliferation and oxidative stress responses. The findings suggest that the compound may serve as a potential therapeutic agent in breast cancer treatment .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone exhibited superior antimicrobial activity against resistant strains of bacteria, indicating its potential use in developing new antimicrobial agents .

Q & A

Q. Why does the acetoxy group pose stability challenges in long-term studies, and how can this be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.